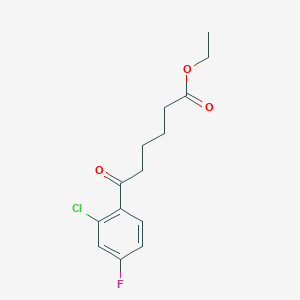

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate

Description

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate (CAS 318239-67-7) is a halogenated ester compound featuring a hexanoate backbone substituted with a 2-chloro-4-fluorophenyl ketone group.

The compound’s synthesis likely follows routes analogous to other ethyl 6-aryl-6-oxohexanoates, such as Claisen-Schmidt condensations or Michael additions involving ethyl acetoacetate derivatives and halogenated aromatic aldehydes .

Properties

IUPAC Name |

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWSUMZNNNKCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253075 | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-25-2 | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Reactants :

- 6-(2-chloro-4-fluorophenyl)-6-oxohexanoic acid

- Ethanol

- Acid catalyst (e.g., sulfuric acid or hydrochloric acid)

- Reaction Conditions :

- Reflux temperature

- Continuous stirring to ensure homogeneity

- Steps :

- The acid and ethanol are mixed in the presence of an acid catalyst.

- The mixture is refluxed for several hours to ensure complete conversion to the ester.

- The reaction mixture is cooled, neutralized (if necessary), and the product is extracted using an organic solvent such as ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the ester.

Notes:

- This method is efficient for industrial-scale synthesis due to its simplicity and scalability.

- Continuous flow processes may be employed to enhance reaction efficiency and control parameters like temperature and reactant concentrations.

Friedel-Crafts Acylation Using Adipic Acid Monoethyl Ester Chloride

This approach utilizes Friedel-Crafts acylation to introduce the phenyl group.

Procedure:

- Reactants :

- Fluorobenzene

- Adipic acid monoethyl ester chloride

- Aluminum chloride (catalyst)

- Reaction Conditions :

- Ice cooling during reagent addition

- Stirring at room temperature for approximately two hours

- Steps :

- Fluorobenzene and adipic acid monoethyl ester chloride are combined.

- Aluminum chloride is added gradually under ice-cooling conditions to control exothermic reactions.

- The reaction mixture is stirred at room temperature for two hours.

- The resulting mixture is poured into ice water and extracted with diethyl ether.

- The organic layer is washed with a sodium bicarbonate solution, dried, and concentrated to yield the product as an oil.

Yield:

Catalytic Carbonate Reaction

An alternative synthesis involves bis(trichloromethyl) carbonate reacting with monoethyl adipate.

Procedure:

- Reactants :

- Monoethyl adipate

- Bis(trichloromethyl) carbonate

- Catalyst : Organic amine

- Reaction Conditions :

- Temperature: Between $$40^\circ$$C and $$100^\circ$$C

- Reaction time: $$1$$-$$10$$ hours

- Steps :

- Monoethyl adipate and bis(trichloromethyl) carbonate are reacted in an organic solvent in the presence of an amine catalyst.

- After completion, the product is isolated through standard workup procedures such as extraction, drying, and purification.

Advantages:

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Esterification | Acid + Ethanol | Sulfuric/HCl | Reflux | High |

| Friedel-Crafts Acylation | Fluorobenzene + Adipic Acid Ester Chloride | Aluminum chloride | Ice cooling & RT stirring | ~57% |

| Catalytic Carbonate Reaction | Monoethyl adipate + Bis(trichloromethyl) carbonate | Organic amine | $$40^\circ$$C-$$100^\circ$$C, $$1$$-$$10$$ h | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is being explored for its potential therapeutic properties. It serves as a lead compound for developing pharmaceuticals targeting inflammation and microbial infections. The compound's structure suggests it may interact with specific enzymes or receptors, influencing various biological pathways.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi, which may be effective against drug-resistant strains.

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, with mechanisms linked to apoptosis induction through interference with survival signaling pathways.

Enzyme Interaction Studies

The compound may act as an inhibitor for certain enzymes, such as xanthine oxidase, which is implicated in various diseases. This suggests a potential role in therapeutic applications where enzyme modulation is beneficial.

Antifungal Activity

A study highlighted the effectiveness of structurally similar compounds in targeting cellular antioxidation systems, suggesting that this compound may also possess antifungal properties through analogous mechanisms.

Cytotoxic Effects

Research on related compounds indicated significant cytotoxicity against breast cancer cell lines, prompting further investigation into the potential use of this compound in cancer therapy.

Enzyme Interaction Studies

Interaction studies have shown that compounds with similar structures can effectively bind to enzymes like xanthine oxidase (XO). This suggests a potential for this compound to act as a selective inhibitor.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | Similar hexanoate backbone; chlorine substituent | Lacks fluorine substituents; potentially different activity |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | May exhibit different pharmacological properties |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Different halogen may affect reactivity and stability |

This table illustrates how variations in halogen substituents can significantly alter the biological activity and pharmacological profiles of related compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 6-Aryl-6-oxohexanoate Derivatives

Biological Activity

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a hexanoate backbone with a chloro and fluorine substituent on the phenyl ring. This specific arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity and selectivity towards biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Some investigations have pointed towards its potential in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Chloro and fluorine substituents | Potentially enhanced biological activity due to halogens |

| Ethyl 6-(2-chloro-phenyl)-6-oxohexanoate | Chlorine substituent only | May exhibit different pharmacological properties |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | Different reactivity profile |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Varies in stability and reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound's efficacy against bacterial strains. Results indicated significant inhibition of growth in multiple pathogens, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound using in vitro models. The findings revealed a marked reduction in pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory conditions .

- Cancer Cell Proliferation Study : In vitro assays demonstrated that this compound inhibited the proliferation of certain cancer cell lines, highlighting its possible application in cancer therapy .

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future studies include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : To understand how modifications to the chemical structure influence biological activity.

- Clinical Trials : To evaluate safety and efficacy in humans for potential therapeutic applications.

Q & A

(Basic) What synthetic routes are commonly employed to prepare Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate?

The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted benzaldehydes with ketoesters. For example:

- Step 1 : Reacting 2-chloro-4-fluorobenzaldehyde with ethyl 6-oxohexanoate under basic conditions (e.g., sodium ethoxide or potassium carbonate) in solvents like DMF or THF .

- Step 2 : Oxidation or reduction steps may follow to optimize the keto or ester functionalities. Industrial methods may employ continuous flow reactors to enhance yield and control reaction parameters .

- Key Considerations : Temperature, solvent polarity, and catalyst selection critically influence reaction efficiency. Impurity profiles should be monitored via TLC or HPLC .

(Basic) What spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, ketones at ~1700 cm⁻¹) .

- NMR : H and C NMR confirm substituent positions on the phenyl ring and hexanoate backbone (e.g., aromatic proton splitting patterns for Cl/F substituents) .

- Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures by analyzing X-ray diffraction data. The software handles twinned data and high-resolution refinement, critical for verifying stereochemistry .

(Advanced) How do substituent positions (Cl, F) on the phenyl ring influence biological activity?

- Structural-Activity Relationship (SAR) :

- 2-Chloro-4-fluoro substitution enhances electronic effects (e.g., electron-withdrawing) and steric interactions with biological targets compared to isomers like 3-chloro-5-fluoro derivatives .

- Comparative Data : Analogues with 2,3-difluoro or 4-methoxy substitutions show reduced activity in anti-inflammatory assays, highlighting the importance of halogen positioning .

- Methodology :

- Docking studies and in vitro assays (e.g., cytokine inhibition in TLR4 pathways) validate interactions. For example, ethyl esters with similar substituents inhibit TNF-α production in macrophage models .

(Advanced) How are data contradictions in SAR studies resolved?

- Case Example : Discrepancies in reported IC₅₀ values for similar compounds may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration).

- Resolution Strategies :

- Meta-analysis : Cross-referencing data from multiple studies (e.g., comparing fluorophenyl derivatives in and ).

- Controlled Replication : Repeating assays under standardized conditions (e.g., fixed DMSO ≤0.1%, matched cell passage numbers) .

- Statistical Tools : Multivariate regression to isolate substituent effects from confounding variables .

(Advanced) What role does SHELX software play in crystallographic analysis of this compound?

- Applications :

- Structure Solution : SHELXD/SHELXE phases experimental data for initial model building .

- Refinement : SHELXL optimizes bond lengths, angles, and thermal parameters, even for twinned crystals or high-resolution datasets.

- Validation : Tools like PLATON check for structural errors (e.g., missed symmetry, unrealistic torsion angles) .

- Workflow : Data collection → Phasing → Refinement → Deposition (CCDC/PDB).

(Advanced) What in vitro models evaluate the compound’s biological activity?

- Anti-inflammatory Models :

- Macrophage Assays : Measure inhibition of LPS-induced cytokines (e.g., IL-6, TNF-α) via ELISA .

- IC₅₀ Determination : Dose-response curves using MTT assays on RAW264.7 or THP-1 cells .

- Neuroactivity Screening :

- Receptor Binding : Radioligand displacement assays for GABA or glutamate receptors, given structural similarities to neuroactive esters .

(Basic) How are reaction conditions optimized for large-scale synthesis?

- Parameters :

- Catalysts : NaH or K₂CO₃ for base-mediated condensations .

- Solvents : Polar aprotic solvents (DMF, THF) enhance reaction rates .

- Temperature : Reflux conditions (~80–100°C) for 12–24 hours .

- Industrial Methods : Continuous flow reactors improve heat/mass transfer and reduce side reactions .

(Advanced) How does the ethyl ester group affect pharmacokinetic properties?

- Prodrug Potential : The ester moiety enhances lipophilicity, improving membrane permeability. In vivo hydrolysis releases the active carboxylic acid metabolite .

- Metabolic Studies : LC-MS/MS tracks ester hydrolysis in liver microsomes, with CYP450 isoforms identified via inhibition assays .

- Comparative Data : Ethyl esters exhibit longer half-lives than methyl analogues in rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.